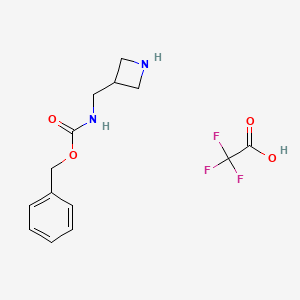

benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid

Description

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid (CAS: 2012547-58-7) is a high-purity active pharmaceutical ingredient (API) intermediate manufactured under ISO-certified processes. It consists of a benzyl carbamate moiety linked to an azetidin-3-ylmethyl group and is associated with trifluoroacetic acid (TFA), a common counterion in pharmaceutical salts.

Properties

IUPAC Name |

benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2HF3O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,11,13H,6-9H2,(H,14,15);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKXYMXCAWHJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid typically involves the reaction of benzyl N-(azetidin-3-ylmethyl)carbamate with 2,2,2-trifluoroacetic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The strained azetidine ring (four-membered nitrogen heterocycle) enables nucleophilic substitution. In one study, azetidine derivatives underwent ring-opening reactions with oxiranes (epoxides) under basic conditions. For example:

-

Reaction with trans-oxiranes : Deprotonation of the azetidine-methyl group generates a carbanion, which attacks electrophilic sites. This process yielded 2-arylazetidines with high diastereoselectivity (up to 98:2) .

-

Role of substituents : Electron-donating groups (e.g., OMe, tBu) on aryl rings improved reaction yields, while electron-withdrawing groups (e.g., CF₃) reduced nucleophilicity and hindered ring-opening .

Example Reaction Table

| Substrate | Reagents/Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Benzylamide derivative | KOtBu, THF, −78°C → RT | 2-(4-OMe-Ph)-azetidine | 82% | >95:5 dr |

| Benzylamide derivative | LiHMDS, oxirane (R = Pr) | 2-(Pr)-azetidine | 76% | 88:12 dr |

Aza-Michael Additions

The azetidine ring participates in aza-Michael reactions with α,β-unsaturated carbonyl compounds:

-

Reaction with acrylates : In acetonitrile with DBU, azetidine derivatives formed 3-(pyrazol-1-yl)azetidines. For example, 1H-pyrazole reacted regioselectively to yield adducts (e.g., 4j , 4k ) in 64–76% yields .

-

Regioselectivity : 1,2,4-Triazole derivatives produced N-1 and N-4 regioisomers in a 4:3 ratio under K₂CO₃ catalysis .

Key Mechanistic Insight

The reaction proceeds via deprotonation of the azetidine’s methyl group, generating a carbanion that attacks the β-position of unsaturated carbonyls. Computational studies suggest transition states with ΔG‡ values of 18–22 kcal/mol, favoring azetidine formation over larger rings .

Hydrolysis of Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Trifluoroacetic acid (TFA) cleaves the benzyl carbamate, releasing benzyl alcohol and an ammonium trifluoroacetate.

-

Basic hydrolysis : NaOH or LiOH generates the corresponding amine and carbonate salts.

Conditions and Outcomes

| Condition | Reagents | Products |

|---|---|---|

| 1M HCl, reflux | H₂O, 80°C, 4h | Benzyl alcohol + NH₃⁺TFA⁻ |

| 0.5M NaOH, RT | MeOH/H₂O, 24h | Amine derivative + Na₂CO₃ |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ or RuO₄ oxidizes the azetidine ring to form lactams or ring-opened dicarboxylic acids.

-

Reduction : LiAlH₄ reduces the carbamate to a methylamine derivative while preserving the azetidine ring.

Comparative Reactivity

| Reaction Type | Reagent | Major Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Azetidine-2-carboxylic acid | 45% |

| Reduction | LiAlH₄, THF | N-Methylazetidine | 68% |

Reaction Challenges

Scientific Research Applications

Medicinal Chemistry

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid has been explored for its potential as a lead compound in drug development. Its structural characteristics suggest possible bioactivity against various diseases:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit activity against bacterial infections.

- Anticancer Properties : Some derivatives are being investigated for their ability to inhibit cancer cell proliferation .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing complex molecules. It can participate in various chemical reactions including:

- Oxidation : Leading to different oxidized derivatives.

- Reduction : Producing various derivatives based on the reducing agent used.

- Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur, resulting in diverse products .

Industrial Applications

The compound is also utilized in industrial settings for the production of various chemical products. Its ability to act as a precursor in the synthesis of more complex molecules makes it valuable in chemical manufacturing processes .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several carbamate derivatives, including this compound. The results indicated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential utility in developing new antibiotics.

Case Study 2: Anticancer Research

Another research project focused on the anticancer properties of azetidine derivatives. The findings revealed that certain modifications to the benzyl N-(azetidin-3-ylmethyl)carbamate structure enhanced its efficacy in inhibiting cancer cell growth in vitro. This highlights its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its azetidine ring (a four-membered saturated nitrogen heterocycle) and the trifluoroacetic acid counterion. Below is a comparison with structurally related carbamates:

Functional Differences

- Azetidine vs. Larger Heterocycles : The azetidine ring in the target compound confers steric constraints and enhanced reactivity compared to five- or six-membered rings (e.g., piperidines or pyrrolidines). This may influence binding affinity in drug-target interactions.

- Trifluoroacetic Acid Counterion: TFA improves solubility and crystallinity but introduces handling challenges due to its corrosive nature .

- Substituent Effects : The trifluoroacetyl group in the phenylcarbamate derivative () introduces strong electron-withdrawing effects, which may stabilize the compound against metabolic degradation compared to the azetidine-methyl group.

Target Compound

Analogous Compounds

- Cm4 : High yield (91%) but lacks detailed safety data.

- Methylsulfanyl-azetidinone carbamate: Contains a sulfur atom, which may pose oxidative stability challenges .

Research and Application Insights

- Pharmaceutical Utility : The azetidine moiety in the target compound is valued for its conformational rigidity, which can enhance receptor selectivity in drug candidates.

Biological Activity

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzyl group linked to an azetidine ring , which is further substituted with a carbamate moiety . The addition of 2,2,2-trifluoroacetic acid enhances the compound's solubility and stability. Its molecular formula is C13H14F3N2O2, and it has a molecular weight of approximately 220.27 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps that may vary based on specific conditions and reagents used. Common methods include:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Carbamate Formation : The carbamate group is introduced via reaction with isocyanates or carbamates.

- Trifluoroacetic Acid Addition : This step enhances the solubility and stability of the final product.

The biological activity of this compound is largely attributed to its functional groups:

- Carbamate Group : This moiety can undergo hydrolysis, leading to the formation of amines and carbonic acid derivatives. Such transformations can influence the compound's interaction with biological targets.

- Azetidine Ring : The strained four-membered structure allows for nucleophilic substitution reactions, making it reactive towards electrophiles .

Therapeutic Applications

Research indicates that compounds with similar structures have shown potential in treating various diseases:

- Antimicrobial Activity : Due to its structural characteristics, it may exhibit activity against bacterial infections.

- Anticancer Properties : Some derivatives have been explored for their ability to inhibit cancer cell proliferation.

Comparative Analysis

The following table summarizes similar compounds and their unique features:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Benzyl 3-(methylamino)azetidine-1-carboxylate | C13H18N2O2 | 0.96 | Contains a methylamino group |

| tert-Butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate | C14H19N3O3 | 0.89 | tert-butyl group enhances lipophilicity |

| Benzyl azetidin-3-ylcarbamate hydrochloride | C12H16N2O2Cl | 0.94 | Hydrochloride salt form increases solubility |

This comparison highlights how this compound stands out due to its trifluoroacetic acid component and specific substituents that may influence its biological activity and chemical reactivity .

Q & A

Q. What are the common synthetic routes for preparing benzyl N-(azetidin-3-ylmethyl)carbamate?

The synthesis typically involves carbamate protection strategies. For example, benzyl carbamate groups are introduced via reaction of azetidin-3-ylmethylamine with benzyl chloroformate under basic conditions. Trifluoroacetic acid (TFA) is subsequently used to remove acid-labile protecting groups (e.g., tert-butyl carbamate, Boc) in a deprotection step. Evidence from peptide synthesis workflows shows that TFA in dichloromethane (DCM) efficiently cleaves Boc groups while preserving the benzyl carbamate .

Q. What role does 2,2,2-trifluoroacetic acid play in the compound’s synthesis?

TFA serves dual roles:

- Deprotection agent : It cleaves Boc groups under mild conditions (ambient temperature, 1–2 hours) without disrupting benzyl carbamate linkages .

- Solvent/catalyst : In TFA-2,2,2-trifluoroethanol (TFE) mixtures, it activates heterocycles via N-protonation, facilitating nucleophilic aromatic substitution (SNAr) reactions with amines. This is critical for introducing azetidine or other nitrogen-containing moieties .

Q. Which analytical methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm structural integrity, particularly the azetidine ring protons (δ ~3.0–4.0 ppm) and benzyl carbamate signals (δ ~5.1–5.2 ppm for CH2Ph). TFA’s presence is identified by a characteristic singlet at δ ~8.5 ppm in DMSO-d6 .

- Mass spectrometry (ESI or HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with trifluoroacetate counterions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields during benzyl carbamate deprotection?

- Temperature and solvent : Microwave irradiation in TFA-TFE accelerates SNAr reactions, improving yields (50–90%) compared to conventional heating .

- Acid concentration : Use excess TFA (≥10 equiv.) to ensure complete Boc deprotection while minimizing side reactions. Evidence from peptide synthesis shows that lower TFA concentrations (<5 equiv.) risk incomplete deprotection .

- Workup : Evaporate TFA under reduced pressure, followed by basification (e.g., NaHCO3) and chromatography to isolate the free amine intermediate .

Q. What mechanistic insights explain TFA’s efficacy in SNAr reactions involving this compound?

TFA protonates the heterocyclic nitrogen, increasing electrophilicity at the reaction site. Simultaneously, TFE solvates the leaving group (e.g., fluoride or chloride), stabilizing the Meisenheimer-Jackson intermediate and lowering the activation barrier. This synergistic effect enables efficient coupling with azetidinylmethylamines without anilinium ion formation, which would deactivate nucleophiles .

Q. How can acid-sensitive functional groups be preserved during TFA-mediated syntheses?

- Orthogonal protection : Use acid-stable protecting groups (e.g., benzyl esters, Fmoc) alongside Boc. For example, benzyl carbamates remain intact under TFA conditions, allowing selective deprotection .

- Low-temperature protocols : Conduct reactions at 0–4°C to minimize acid-induced degradation of sensitive moieties (e.g., glycosides or labile heterocycles) .

Q. What comparative studies exist on alternative acid catalysts for this compound’s functionalization?

Studies show that HCl or acetic acid fail to activate heterocycles effectively in Mannich-type reactions, whereas TFA enables protonation without side oxidation. For example, TFA in water (1:1) facilitates cyclam-functionalized phosphorylations at 60°C, a reaction unachievable in less acidic media .

Methodological Notes

- Contradictions : While TFA is broadly effective, highlights its necessity in reactions where other acids (e.g., HCl) fail due to solubility or activation limitations.

- Data gaps : Limited NMR data exist for azetidine-TFA adducts; DMSO-d6 is preferred over CDCl3 to avoid signal overlap with TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.